molecular formula C25H24N4O4 B11256594 1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea

1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea

Cat. No.: B11256594
M. Wt: 444.5 g/mol
InChI Key: WQHXGPJYFIPYII-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an appropriate isocyanate with an amine.

    Substitution Reactions: The ethoxyphenyl and pyrido[1,2-A]pyrimidinyl groups are introduced through substitution reactions, often involving nucleophilic aromatic substitution.

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea
  • 1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]thiourea

Uniqueness

1-(4-Ethoxyphenyl)-3-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds. Its ethoxyphenyl and pyrido[1,2-A]pyrimidinyl groups may contribute to its specificity and potency in various applications.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[3-[(8-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]urea

InChI

InChI=1S/C25H24N4O4/c1-3-32-21-9-7-18(8-10-21)27-25(31)28-19-5-4-6-22(14-19)33-16-20-15-24(30)29-12-11-17(2)13-23(29)26-20/h4-15H,3,16H2,1-2H3,(H2,27,28,31)

InChI Key

WQHXGPJYFIPYII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)OCC3=CC(=O)N4C=CC(=CC4=N3)C

Origin of Product

United States

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